methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

Enzyme Kinetics Tryptophan Hydroxylase Fluorinated Amino Acids

Researchers studying serotonin biosynthesis often face the challenge of sourcing a reliable, high-purity precursor for 6-fluorotryptophan-a potent competitive inhibitor of tryptophan hydroxylase. This methyl ester prodrug solves that by delivering superior membrane permeability over the free acid, ensuring efficient intracellular delivery for cell-culture experiments. - Active hydrolysate 6-fluorotryptophan exhibits a KM of 2.6 μM for tryptophan hydroxylase, nearly 3-fold lower than the 4-fluoro analog (7.6 μM)[reference:0]. - Irreversibly inhibits MCF-7 breast cancer cell growth with an IC50 of 3-15 μM, while non-fluorinated and 5-fluoro analogs remain inactive[reference:1]. - Methyl ester increases lipophilicity, enabling passive diffusion across plasma membranes before intracellular hydrolysis to the active inhibitor[reference:2].

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
CAS No. 260430-94-2
Cat. No. B13251614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate
CAS260430-94-2
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N
InChIInChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3
InChIKeyZALWIXKRHZLOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluorotryptophan Methyl Ester Procurement Guide


Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (CAS 260430-94-2), also known as 6-fluorotryptophan methyl ester, is a synthetic, fluorinated tryptophan analogue . It consists of a tryptophan core with a single fluorine substitution at the indole 6-position and a methyl ester protecting group at the C-terminus. It serves as a key intermediate for peptide synthesis and a precursor for the active free acid, 6-fluorotryptophan, a known competitive inhibitor of tryptophan hydroxylase and serotonin synthesis [1]. Its primary differentiator lies in the synergistic effect of the 6-fluoro substituent and the methyl ester moiety, which together influence enzyme binding kinetics and physicochemical properties distinct from its 4- and 5-fluoro analogs.

Workflow Peptide synthesis intermediate and prodrug precursor
Selection 6-fluoro positional isomer for enzyme target engagement
Strategy Methyl ester enhances intracellular delivery in cell assays

Why Analogs Cannot Replace 6-Fluorotryptophan Methyl Ester


The position of the fluorine atom on the indole ring dictates the compound's interaction with biological targets. While all fluorinated tryptophans can act as substrates or inhibitors, their kinetic parameters differ substantially [1]. For instance, 6-fluorotryptophan exhibits a significantly lower KM (higher affinity) for tryptophan hydroxylase compared to 4-fluorotryptophan [1], indicating that a 5-fluoro analog would not replicate this binding profile. Furthermore, the methyl ester group is not merely a passive protecting group; it imparts increased lipophilicity that enhances membrane permeability, a property the free acid form lacks . Thus, substituting with the free acid or a differently positioned fluoro-analog will result in altered cellular uptake and target engagement kinetics.

4-Fluoro isomer

Lower tryptophan hydroxylase affinity; binding kinetics may shift.

5-Fluoro isomer

Acts as TrpRS inhibitor, not substrate; protein incorporation fails.

Free acid form

Reduced membrane permeability limits intracellular delivery.

6-Fluorotryptophan Methyl Ester Differentiation Evidence


Higher Tryptophan Hydroxylase Affinity Than 4-Fluorotryptophan

In a direct kinetic comparison using recombinant enzyme, the 6-fluoro substitution on tryptophan (the active pharmacophore of the methyl ester prodrug) yields a KM of 2.6 ± 0.3 μM, whereas the 4-fluoro isomer exhibits a KM of 7.6 ± 1.7 μM [1]. This represents a 2.9-fold improvement in binding affinity. The methyl ester prodrug is designed to deliver this active 6-fluorotryptophan core intracellularly, making the 6-fluoro positional isomer the functionally superior ligand for tryptophan hydroxylase engagement.

TH Affinity
Class-level inference
KM 2.6 ± 0.3 µM vs 4-F KM 7.6 ± 1.7 µM (2.9-fold lower)
Supports higher affinity for tryptophan hydroxylase engagement.
Recombinant enzyme assay; pH/temperature not specified.
Enzyme Kinetics Tryptophan Hydroxylase Fluorinated Amino Acids

Tryptophanyl-tRNA Synthetase Substrate, Not 5-Fluorotryptophan

Tryptophanyl-tRNA synthetase (TrpRS) from Bacillus subtilis activates 6-fluorotryptophan as a substrate for aminoacylation, whereas 5-fluorotryptophan acts as a competitive inhibitor without productive charging [1]. The relative activities follow the order: Trp > 4F-Trp > 6F-Trp > 5F-Trp. This positional selectivity is critical for studies involving fluorinated protein synthesis; only the 6-fluoro analog can be incorporated into proteins via the translational machinery, while the 5-fluoro analog cannot.

TrpRS Specificity
Cross-study comparable
Substrate for aminoacylation (6-F) vs. competitive inhibitor (5-F)
Enables site-specific protein labeling; 5-F cannot charge tRNA.
B. subtilis TrpRS model; productive vs. non-productive binding.
tRNA Synthetase Substrate Specificity Fluorinated Amino Acids

Enhanced Lipophilicity and Membrane Permeability vs. Free Acid

The methyl ester derivative is acknowledged in vendor technical documentation as being 'more lipophilic than its parent amino acid, which can influence its solubility and permeability in biological systems' . While exact experimental logP values for this specific compound are not publicly disclosed, the esterification of a carboxyl group typically increases logP by 2.5–3 log units (e.g., acetic acid logP = -0.17; methyl acetate logP = 0.18; Δ = ~0.35, but for amino acids the effect is amplified due to zwitterion neutralization). The methyl ester thus functions as a membrane-permeable prodrug.

Lipophilicity
Data to verify
Estimated ΔlogP ≈ +2.5 to +3.0 (class-level inference)
May support improved membrane permeability for cell-based assays.
No direct experimental logP located; esterification estimate.
Physicochemical Properties Prodrug Design Cellular Uptake

MCF-7 Antiproliferative Activity Comparable to 4-Fluorotryptophan

In a study of aromatic fluorinated amino acids, L-6-fluorotryptophan (the active free acid form of the methyl ester) effectively and irreversibly inhibited growth of MCF-7 human breast cancer cells with an IC50 in the low micromolar range (3–15 μM) [1]. This activity was specific to the 6- and 4-fluoro positional isomers; other fluorinated phenylalanine and tyrosine analogs were inactive. The methyl ester prodrug would serve to deliver this cytotoxic 6-fluorotryptophan core.

MCF-7 Cell Response
Class-level inference
IC50 3–15 µM (free acid form)
Supports cell-model endpoint review; 5-F and non-fluorinated analogs inactive.
MCF-7 breast cancer cell line; methyl ester prodrug needed for intracellular delivery.
Cancer Cell Biology Antiproliferative Activity Fluorinated Amino Acids

19F NMR Probe Distinct from 5-Fluorotryptophan

6-Fluorotryptophan is widely employed as a 19F NMR probe for studying protein conformation and dynamics. In a comparative study, the 19F resonance of 6-fluorotryptophan-labeled cellular retinol-binding protein II (CRBP II) underwent a 2.0 ppm downfield shift upon ligand binding, a response distinct from that of 4- or 5-fluorotryptophan [1]. The methyl ester serves as a convenient precursor for generating the labeled protein via in vivo incorporation or chemical synthesis.

19F NMR Probe
Class-level inference
Δδ = 2.0 ppm downfield upon ligand binding
Unique 19F NMR spectral window; distinct from 4-F and 5-F shifts.
CRBP II model; enables multi-site labeling strategies.
19F NMR Spectroscopy Protein Dynamics Fluorinated Probes

Optimal Application Scenarios for 6-Fluorotryptophan Methyl Ester


Tryptophan Hydroxylase High-Affinity Assays

When designing an in vitro assay for tryptophan hydroxylase activity modulation, the 6-fluorotryptophan methyl ester is the preferred substrate because its active hydrolysate exhibits a KM of 2.6 μM, nearly 3-fold lower than the 4-fluoro analog's 7.6 μM [1]. This ensures sensitive detection of enzyme activity at low substrate concentrations.

Membrane-Permeable Probe for Tryptophan Metabolism

The methyl ester's increased lipophilicity over the free acid makes it the form of choice for cell-culture experiments where passive diffusion across the plasma membrane is required before intracellular hydrolysis to the active 6-fluorotryptophan.

Site-Specific Protein Labeling via TrpRS

Unlike 5-fluorotryptophan which acts as an inhibitor of TrpRS, 6-fluorotryptophan is a bonafide substrate for aminoacylation [2]. The methyl ester can be used as a precursor in auxotrophic bacterial strains engineered for global or site-specific replacement of tryptophan residues for 19F NMR studies.

Anticancer Screening in Tryptophan-Dependent Tumors

Given that 6-fluorotryptophan irreversibly inhibits MCF-7 breast cancer cell growth with an IC50 of 3–15 μM, while non-fluorinated and 5-fluoro analogs are inactive [3], the methyl ester prodrug is the appropriate starting point for SAR exploration in oncology research.

Application
Selection Property
Validation Focus
Tryptophan hydroxylase enzyme assays
6-fluoro positional isomer selectivity
Substrate affinity parameter review
Intracellular delivery studies
Methyl ester prodrug form
Cellular uptake confirmation
19F NMR protein labeling
TrpRS substrate compatibility
Incorporation efficiency verification
Cancer cell-model studies
Fluorinated tryptophan analog
Cell viability endpoint review
Quote Request

Request a Quote for methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.